Moexipril ethyl ester

ACE inhibition Prodrug activation In vitro pharmacology

Moexipril ethyl ester (CAS 103733-37-5) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug characterized by the molecular formula C₂₉H₃₈N₂O₇ and a molecular weight of 526.62 g/mol. The compound is the parent ethyl ester form of moexipril, which undergoes in vivo hydrolysis to yield the pharmacologically active diacid metabolite moexiprilat.

Molecular Formula C29H38N2O7
Molecular Weight 526.6 g/mol
CAS No. 103733-37-5
Cat. No. B12776842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril ethyl ester
CAS103733-37-5
Molecular FormulaC29H38N2O7
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=CC(=C(C=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC)OC)OC
InChIInChI=1S/C29H38N2O7/c1-6-37-28(33)23(14-13-20-11-9-8-10-12-20)30-19(3)27(32)31-18-22-17-26(36-5)25(35-4)16-21(22)15-24(31)29(34)38-7-2/h8-12,16-17,19,23-24,30H,6-7,13-15,18H2,1-5H3/t19-,23-,24-/m0/s1
InChIKeyJCVOQMKUHSUGEJ-IGKWTDBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moexipril Ethyl Ester (CAS 103733-37-5): Chemical Identity and Physicochemical Baseline


Moexipril ethyl ester (CAS 103733-37-5) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug characterized by the molecular formula C₂₉H₃₈N₂O₇ and a molecular weight of 526.62 g/mol . The compound is the parent ethyl ester form of moexipril, which undergoes in vivo hydrolysis to yield the pharmacologically active diacid metabolite moexiprilat . Key physicochemical properties include a predicted boiling point of 676.1±55.0 °C, a predicted density of 1.170±0.06 g/cm³ at 20 °C and 760 Torr, and a predicted pKa of 5.28±0.39 . As a prodrug, the compound's primary utility lies in pharmaceutical development as a reference standard for impurity profiling, analytical method validation, and quality control applications in the manufacture of moexipril active pharmaceutical ingredient and finished dosage forms .

Why Moexipril Ethyl Ester (CAS 103733-37-5) Cannot Be Interchanged with Moexipril HCl or Moexiprilat


Moexipril ethyl ester (CAS 103733-37-5) cannot be substituted with the hydrochloride salt form (moexipril HCl, CAS 82586-52-5) or the active metabolite (moexiprilat, CAS 103775-10-6) in pharmaceutical analysis and quality control workflows. The ethyl ester differs fundamentally from the HCl salt in molecular weight (526.62 g/mol versus 535.03 g/mol), counterion composition, and chromatographic retention behavior . Critically, moexipril ethyl ester and moexipril exhibit approximately 1,286-fold lower intrinsic ACE inhibitory potency compared to the active metabolite moexiprilat , rendering them unsuitable as interchangeable reference materials in bioanalytical assays designed to quantify active drug. In impurity profiling, moexipril ethyl ester is specifically designated as a process-related impurity and USP Related Compound B, with acceptance criteria that cannot be met using alternative reference standards such as moexiprilat or moexipril diketopiperazine . Substitution introduces systematic bias in method validation, compromises regulatory compliance for ANDA and DMF submissions, and invalidates traceability to compendial standards.

Quantitative Differentiation Evidence for Moexipril Ethyl Ester (CAS 103733-37-5)


Potency Differential: Moexipril Ethyl Ester vs. Moexiprilat (Active Metabolite)

Moexipril ethyl ester (parent prodrug) demonstrates approximately 1,286-fold lower intrinsic ACE inhibitory potency compared to its active diacid metabolite moexiprilat. The prodrug requires hepatic ester hydrolysis to generate the pharmacologically active species .

ACE inhibition Prodrug activation In vitro pharmacology

ACE Selectivity: Moexipril Ethyl Ester vs. Non-ACE Targets

In isolated rabbit aorta preparations, both moexipril ethyl ester (as the parent compound moexipril) and its active metabolite moexiprilat inhibited angiotensin I-induced contractions concentration-dependently, whereas contractions elicited by other agonists (non-ACE targets) were not affected [1]. This demonstrates high target selectivity for ACE over other vasoactive pathways.

Target selectivity Angiotensin converting enzyme Isolated tissue pharmacology

Food Effect on Bioavailability: Moexipril Ethyl Ester vs. Other ACE Inhibitors

Moexipril ethyl ester (as the prodrug moexipril) exhibits a pronounced food effect that distinguishes it from most other ACE inhibitors. The compound's bioavailability is dramatically reduced when taken with food, necessitating administration on an empty stomach, whereas other ACE inhibitors such as enalapril, lisinopril, and ramipril can be taken without regard to meals [1].

Pharmacokinetics Food-drug interaction Bioavailability

Renal Impairment Dose Adjustment: Moexipril Ethyl Ester vs. Comparator ACE Inhibitors

Among newer ACE inhibitors, moexipril ethyl ester (as moexipril) is one of only three agents (along with trandolapril and imidapril) that require specific dosage reductions in patients with renal impairment, whereas other ACE inhibitors in the same class may not require such adjustments [1]. For creatinine clearance ≤40 mL/min/1.73 m², an initial dose of 3.75 mg once daily is recommended, with a maximum daily dose of 15 mg [2].

Renal impairment Dose adjustment Pharmacokinetics

Impurity Profiling: Moexipril Ethyl Ester (USP Related Compound B) Specification

Moexipril ethyl ester, designated as moexipril diketopiperazine (USP Related Compound B, CAS 103733-51-3), is a specified impurity in moexipril active pharmaceutical ingredient with a revised acceptance criterion of not more than (NMT) 1.5%, widened from the previous limit of NMT 1.00% to align with FDA-approved specifications [1]. This impurity arises from intramolecular cyclization degradation pathways.

Impurity profiling Pharmaceutical quality control USP monograph

Priority Application Scenarios for Moexipril Ethyl Ester (CAS 103733-37-5)


Impurity Reference Standard for ANDA and DMF Submissions

Moexipril ethyl ester (as moexipril diketopiperazine, USP Related Compound B) is required as a certified reference standard for organic impurities testing in moexipril hydrochloride API and finished dosage forms. The compound is used for HPLC method development, system suitability testing, and quantitative determination of degradation products to meet the USP acceptance criterion of NMT 1.5% [1]. Procurement of this reference standard supports regulatory compliance for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), particularly given the revised compendial specification that harmonizes with FDA-approved limits [1].

Bioanalytical Method Development for Pharmacokinetic Studies

Due to the approximately 1,286-fold difference in ACE inhibitory potency between moexipril ethyl ester (IC₅₀ ≈ 2700 nM) and its active metabolite moexiprilat (IC₅₀ = 2.1 nM) [1], distinct reference standards are essential for developing and validating LC-MS/MS or GC-MS bioanalytical methods. The prodrug standard enables accurate quantification of the administered compound in plasma, while separate calibration curves using moexiprilat standard quantify the active metabolite. Simultaneous determination methods have been established using gas chromatography-negative-ion chemical ionization mass spectrometry with detection limits of 0.5 ng/mL .

Forced Degradation and Stability-Indicating Method Validation

Moexipril ethyl ester serves as a key marker in forced degradation studies to establish stability-indicating HPLC methods for moexipril formulations. The compound's formation via intramolecular cyclization (diketopiperazine degradation pathway) has been characterized kinetically under various organic solvent conditions [1]. Resolution of moexipril ethyl ester from the parent API peak is a critical parameter for method specificity, enabling accurate stability monitoring and shelf-life determination for moexipril hydrochloride drug products.

In Vitro ACE Inhibition Selectivity Assays

Moexipril ethyl ester (as the parent compound moexipril) demonstrates high selectivity for ACE over other vasoactive pathways, as evidenced by concentration-dependent inhibition of angiotensin I-induced contractions in rabbit aorta with no effect on contractions induced by other agonists [1]. This selectivity profile supports the use of the compound as a reference inhibitor in isolated tissue experiments designed to discriminate ACE-mediated effects from off-target actions on smooth muscle or other receptor systems.

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